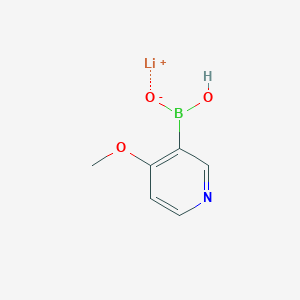

Monolithium 4-methoxypyridine-3-boronate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

lithium;hydroxy-(4-methoxypyridin-3-yl)borinate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BNO3.Li/c1-11-6-2-3-8-4-5(6)7(9)10;/h2-4,9H,1H3;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPEJWXOXWXXSAQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].B(C1=C(C=CN=C1)OC)(O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BLiNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50674457 | |

| Record name | Lithium hydrogen (4-methoxypyridin-3-yl)boronate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50674457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1072946-24-7 | |

| Record name | Lithium hydrogen (4-methoxypyridin-3-yl)boronate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50674457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Characterization of Monolithium 4-Methoxypyridine-3-boronate

Distribution: For Research, Scientific, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the synthesis and characterization of monolithium 4-methoxypyridine-3-boronate, a key intermediate in modern synthetic organic chemistry. Pyridine boronic acids and their derivatives are instrumental in the construction of complex molecular architectures, particularly in the pharmaceutical industry, through transition metal-catalyzed cross-coupling reactions.[1][2] This document elucidates the fundamental principles and practical methodologies for the preparation of this valuable reagent, with a focus on the strategic application of directed ortho-metalation. The content herein is designed to equip researchers and drug development professionals with the necessary knowledge to confidently synthesize, handle, and characterize this compound, thereby facilitating its effective utilization in synthetic endeavors.

Introduction: The Strategic Importance of Pyridine Boronic Acid Derivatives

The pyridine moiety is a ubiquitous structural motif in a vast array of pharmaceuticals, agrochemicals, and functional materials. Consequently, the development of robust and efficient methods for the selective functionalization of the pyridine ring is of paramount importance. Among the various synthetic tools available, the Suzuki-Miyaura cross-coupling reaction has emerged as a powerful and versatile method for the formation of carbon-carbon bonds.[2][3] The success of this reaction is critically dependent on the availability and stability of the requisite organoboron coupling partners.[2][4]

4-Methoxypyridine-3-boronic acid and its corresponding boronate salts are particularly valuable building blocks, enabling the introduction of a substituted pyridyl group into a target molecule. The focus of this guide, this compound, represents the direct product of the borylation of a lithiated pyridine intermediate. Understanding its synthesis and in situ management is crucial for its successful application in subsequent chemical transformations.

Synthetic Strategy: Harnessing the Power of Directed ortho-Metalation (DoM)

The regioselective functionalization of substituted pyridines can be challenging due to the inherent electronic properties of the heterocyclic ring. Directed ortho-metalation (DoM) offers an elegant and powerful solution to this challenge.[5][6] DoM utilizes a directing metalation group (DMG) already present on the aromatic ring to guide a strong base, typically an organolithium reagent, to deprotonate the adjacent ortho-position.[5][7] This process generates a highly reactive organolithium intermediate in a site-specific manner, which can then be trapped with a suitable electrophile.

In the case of 4-methoxypyridine, the methoxy group serves as an effective DMG. The lone pair of electrons on the oxygen atom coordinates with the lithium cation of the organolithium reagent, positioning the base for the selective abstraction of the proton at the C3 position.[8][9][10] This approach circumvents the regioselectivity issues often encountered with classical electrophilic aromatic substitution reactions on pyridine rings.

Mechanistic Overview of the Synthesis

The synthesis of this compound via DoM can be conceptually divided into two key steps:

-

Directed Lithiation: 4-Methoxypyridine is treated with a strong organolithium base, such as n-butyllithium (n-BuLi), at low temperature in an anhydrous aprotic solvent like tetrahydrofuran (THF). The methoxy group directs the lithiation to the C3 position, forming 4-methoxy-3-lithiopyridine.[8][11]

-

Borylation: The resulting organolithium intermediate is then quenched with a boron-containing electrophile, typically a trialkyl borate like triisopropyl borate. The nucleophilic carbon of the lithiated pyridine attacks the electrophilic boron atom, leading to the formation of a lithium borate complex, which is the target molecule: this compound.[12]

The following diagram illustrates this synthetic pathway:

Caption: Synthetic pathway for this compound.

Detailed Experimental Protocol

This protocol is a self-validating system, with in-process checks and considerations for ensuring a successful outcome.

Safety Precautions: Organolithium reagents such as n-butyllithium are highly pyrophoric and react violently with water. All manipulations must be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents and oven-dried glassware. Appropriate personal protective equipment (flame-retardant lab coat, safety glasses, and gloves) must be worn at all times.

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Purity | Supplier |

| 4-Methoxypyridine | 109.13 | ≥98% | Commercially Available |

| n-Butyllithium | 64.06 | 2.5 M in hexanes | Commercially Available |

| Triisopropyl borate | 188.08 | ≥98% | Commercially Available |

| Tetrahydrofuran (THF) | 72.11 | Anhydrous, ≥99.9% | Commercially Available |

| Hexanes | - | Anhydrous | Commercially Available |

Step-by-Step Synthesis Procedure

-

Apparatus Setup: A three-necked round-bottom flask, equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum, is dried in an oven at 120 °C for at least 4 hours and allowed to cool to room temperature under a stream of dry nitrogen.

-

Reaction Initiation: The flask is charged with 4-methoxypyridine (1.0 eq). Anhydrous THF is then added via cannula to achieve a concentration of approximately 0.5 M. The resulting solution is cooled to -78 °C using a dry ice/acetone bath.

-

Lithiation: n-Butyllithium (1.1 eq, 2.5 M in hexanes) is added dropwise to the stirred solution via syringe over a period of 30 minutes, ensuring the internal temperature does not exceed -70 °C. The formation of the lithiated species is often accompanied by a color change. The reaction mixture is stirred at -78 °C for an additional 1 hour to ensure complete lithiation.

-

Borylation: Triisopropyl borate (1.2 eq) is added dropwise to the reaction mixture at -78 °C. This addition is exothermic and should be performed slowly to maintain the low temperature.

-

Formation of the Monolithium Boronate: After the addition of the triisopropyl borate is complete, the reaction mixture is allowed to slowly warm to room temperature and stirred for an additional 2-4 hours. At this stage, the reaction mixture contains the target compound, this compound, in solution.

Isolation of the Corresponding Boronic Acid (for Characterization and Subsequent Use)

While the monolithium boronate salt is the primary product in solution, it is often converted to the more stable boronic acid for isolation, characterization, and long-term storage.

-

Hydrolysis: The reaction mixture is cooled to 0 °C in an ice bath and carefully quenched by the slow, dropwise addition of saturated aqueous ammonium chloride solution.

-

pH Adjustment: The pH of the aqueous layer is adjusted to approximately 7-8 with the addition of 1 M hydrochloric acid. This step is crucial for the protonation of the boronate to the boronic acid.

-

Extraction: The organic layer is separated, and the aqueous layer is extracted with ethyl acetate (3 x volume of the aqueous layer). The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude 4-methoxypyridine-3-boronic acid.

-

Purification: The crude product can be purified by crystallization or by conversion to its pinacol ester, which is often more amenable to chromatographic purification.[12]

Characterization of 4-Methoxypyridine-3-boronic Acid

Direct characterization of the monolithium boronate salt is challenging due to its reactive nature. Therefore, characterization is typically performed on the corresponding boronic acid.

Spectroscopic and Analytical Data

| Technique | Expected Observations |

| ¹H NMR | Resonances corresponding to the pyridine ring protons and the methoxy group protons. The chemical shifts will be influenced by the electron-withdrawing nature of the boronic acid group. |

| ¹³C NMR | Signals for the five distinct carbon atoms of the pyridine ring and the methoxy group carbon. |

| ¹¹B NMR | A broad singlet characteristic of a tricoordinate boron atom in a boronic acid. |

| Mass Spec. | The molecular ion peak corresponding to the calculated mass of C₆H₈BNO₃ (152.94 g/mol ).[13] |

| FT-IR | Characteristic stretches for O-H (broad, from the boronic acid), C-H, C=N, C=C, and B-O bonds. |

Applications in Suzuki-Miyaura Cross-Coupling

The primary utility of 4-methoxypyridine-3-boronic acid, derived from its monolithium boronate precursor, is as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[1][12][14] This reaction enables the formation of a C-C bond between the C3 position of the pyridine ring and an sp²-hybridized carbon of an aryl, heteroaryl, or vinyl halide or triflate.

General Suzuki-Miyaura Coupling Workflow

The following diagram outlines a typical workflow for a Suzuki-Miyaura coupling reaction utilizing the synthesized boronic acid.

Sources

- 1. Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]

- 5. Directed ortho metalation - Wikipedia [en.wikipedia.org]

- 6. uwindsor.ca [uwindsor.ca]

- 7. baranlab.org [baranlab.org]

- 8. epub.uni-regensburg.de [epub.uni-regensburg.de]

- 9. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 10. researchgate.net [researchgate.net]

- 11. Lithiation of 4-methoxy-2-pyridones. Synthetic entry to tenellin and funiculosin, and related natural 3,5-disubstituted 4-oxy-2-pyridones - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 12. Organic Syntheses Procedure [orgsyn.org]

- 13. calpaclab.com [calpaclab.com]

- 14. Suzuki Coupling [organic-chemistry.org]

An In-Depth Technical Guide to Monolithium 4-methoxypyridine-3-boronate (CAS 1072946-24-7)

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of Monolithium 4-methoxypyridine-3-boronate, a versatile heterocyclic organoboron compound. With its unique electronic and structural features, this reagent holds significant potential in synthetic chemistry and drug discovery. This document delves into its chemical properties, synthesis, reactivity, and analytical characterization, offering practical insights for its application in research and development.

Core Chemical Properties and Structural Elucidation

This compound is the lithium salt of (4-methoxypyridin-3-yl)boronic acid. The presence of the electron-donating methoxy group and the nitrogen atom within the pyridine ring imparts distinct reactivity to the boronic acid moiety.

Structural and Physicochemical Data

A summary of the key chemical and physical properties of this compound and its corresponding boronic acid is presented below. It is important to note that while some data for the boronic acid is available, specific experimental data for the lithium salt is limited.

| Property | This compound | (4-Methoxypyridin-3-yl)boronic acid |

| CAS Number | 1072946-24-7 | 355004-67-0[1][2][3][4][5] |

| Molecular Formula | C₆H₇BLiNO₃[2] | C₆H₈BNO₃[2][4] |

| Molecular Weight | 158.88 g/mol | 152.94 g/mol [2][4] |

| Appearance | Typically a solid | Solid[3] |

| SMILES | [Li+].[O-]B(O)c1cnccc1OC | OB(O)c1cnccc1OC |

| InChIKey | YUTPAZKVEOJQCY-UHFFFAOYSA-N[2][4] | YUTPAZKVEOJQCY-UHFFFAOYSA-N[2][4] |

| Purity | Typically ≥98% | Typically ≥98%[3] |

| Storage | Inert atmosphere, 2-8°C[3] | Inert atmosphere, store in freezer, under -20°C[3] |

Spectroscopic Characterization

Detailed spectroscopic data for this compound is not widely published. However, the expected spectroscopic features can be inferred from the structure and data available for the parent boronic acid and related compounds.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring, with their chemical shifts influenced by the methoxy and boronate groups. A singlet corresponding to the methoxy protons would also be present.

-

¹³C NMR: The carbon NMR spectrum will display signals for the five carbons of the pyridine ring and the methoxy carbon. The carbon attached to the boron atom will exhibit a characteristic broad signal due to quadrupolar relaxation.

-

¹¹B NMR: The boron NMR spectrum is a key diagnostic tool and is expected to show a signal characteristic of a tetracoordinate boronate anion.

-

-

Infrared (IR) Spectroscopy: The IR spectrum of the corresponding boronic acid would typically show a broad O-H stretching band for the boronic acid hydroxyl groups, along with characteristic C-O stretching for the methoxy group and C=N and C=C stretching vibrations of the pyridine ring. The lithium salt would lack the broad O-H stretch.

-

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) in negative ion mode would be suitable for observing the [M-Li]⁻ ion of the lithium salt. For the boronic acid, ESI-MS would likely show the [M-H]⁻ or [M+H]⁺ ions. Predicted collision cross-section values for various adducts of (4-methoxypyridin-3-yl)boronic acid are available.[6]

Synthesis and Reactivity

Synthesis of (4-Methoxypyridin-3-yl)boronic acid

Reaction Scheme:

A representative synthesis pathway.

Experimental Protocol:

-

Reaction Setup: To a flame-dried, three-necked flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add a solution of 3-bromo-4-methoxypyridine in anhydrous tetrahydrofuran (THF).

-

Cooling: Cool the solution to -78 °C in a dry ice/acetone bath.

-

Lithiation: Slowly add a solution of n-butyllithium in hexanes to the reaction mixture while maintaining the temperature at -78 °C. Stir for 1 hour at this temperature.

-

Borylation: Add triisopropyl borate dropwise to the reaction mixture at -78 °C. Allow the reaction to slowly warm to room temperature and stir overnight.

-

Hydrolysis: Quench the reaction by the slow addition of aqueous hydrochloric acid at 0 °C.

-

Workup and Purification: Extract the aqueous layer with an organic solvent such as ethyl acetate. Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

The monolithium salt can then be prepared by treating the boronic acid with one equivalent of lithium hydroxide.

Reactivity in Suzuki-Miyaura Cross-Coupling Reactions

This compound and its corresponding boronic acid are valuable reagents in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[8][9][10][11][12] This reaction is a powerful tool for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds.

Catalytic Cycle:

The catalytic cycle of the Suzuki-Miyaura coupling reaction.

General Experimental Protocol for Suzuki-Miyaura Coupling:

-

Reaction Setup: In a glovebox or under an inert atmosphere, combine the aryl halide (1.0 equiv.), this compound (1.2-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, 2-3 equiv.) in a suitable reaction vessel.

-

Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane, or DME) and water.

-

Reaction: Heat the reaction mixture with stirring to the desired temperature (typically 80-110 °C) and monitor the progress by TLC or LC-MS.

-

Workup: After completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography or recrystallization.

Biological and Pharmacological Relevance

While specific biological activity data for this compound is not extensively documented, the broader class of pyridine boronic acid derivatives has garnered significant interest in medicinal chemistry.[13]

-

Antimicrobial Activity: Several studies have reported the synthesis and evaluation of pyridine derivatives for their antimicrobial and antifungal activities.[14][15][16][17] The incorporation of the pyridine nucleus is a common strategy in the development of new antimicrobial agents.

-

Enzyme Inhibition: Boronic acids are known to act as inhibitors of various enzymes, particularly serine proteases, by forming a reversible covalent bond with the active site serine residue.[13][18][19][20][21] This mechanism of action is the basis for the anticancer drug Bortezomib. The unique electronic properties of 4-methoxypyridine-3-boronic acid could lead to selective inhibition of specific enzymes, a promising avenue for drug discovery.

Researchers are encouraged to explore the potential of this compound and its derivatives in screening assays against various microbial strains and enzyme targets.

Analytical Methodologies

Accurate and reliable analytical methods are crucial for assessing the purity and stability of this compound and for monitoring its reactions.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC is a widely used technique for the analysis of boronic acids and their derivatives.[22][23][24]

General HPLC Method Parameters:

-

Column: A C18 or a mixed-mode column is often suitable.

-

Mobile Phase: A gradient of acetonitrile and water, often with an acidic modifier like formic acid or a basic modifier like ammonia, can be used.

-

Detection: UV detection is commonly employed, as the pyridine ring is a chromophore.

Workflow for HPLC Method Development:

A general workflow for developing an HPLC analytical method.

Safety, Handling, and Storage

As with all chemical reagents, proper safety precautions must be observed when handling this compound.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.[25][26][27][28]

-

Storage: Store in a tightly sealed container in a cool, dry place under an inert atmosphere to prevent degradation.[25][26][27][28][29]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.[25][26][27][28][29]

Conclusion

This compound is a promising building block for organic synthesis and medicinal chemistry. Its utility in Suzuki-Miyaura cross-coupling reactions allows for the construction of complex molecular architectures, and the potential for biological activity warrants further investigation. This guide provides a foundational understanding of its properties and applications, serving as a valuable resource for researchers and developers in the chemical and pharmaceutical sciences.

References

-

[Synthesis, spectral studies, antibacterial and antifungal activity of 2" – methoxy - 4" -

-

[Synthesis and Antimicrobial Activity Evaluation of Pyridine Derivatives Containing Imidazo[2,1‐b][25][26][27]Thiadiazole Moiety - ResearchGate]([Link])

Sources

- 1. 355004-67-0|(4-Methoxypyridin-3-yl)boronic acid|BLD Pharm [bldpharm.com]

- 2. (4-METHOXYPYRIDIN-3-YL)BORONIC ACID | CAS 355004-67-0 [matrix-fine-chemicals.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. (4-Methoxypyridin-3-yl)boronic acid | 355004-67-0 [sigmaaldrich.com]

- 5. aceschem.com [aceschem.com]

- 6. PubChemLite - 4-methoxypyridine-3-boronic acid (C6H8BNO3) [pubchemlite.lcsb.uni.lu]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Suzuki Coupling [organic-chemistry.org]

- 10. m.youtube.com [m.youtube.com]

- 11. Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Computational Approaches to Enzyme Inhibition by Marine Natural Products in the Search for New Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Synthesis and Antimicrobial Activity of Some new Pyrimidines of 6-Chlorobenzimidazoles – Oriental Journal of Chemistry [orientjchem.org]

- 17. researchgate.net [researchgate.net]

- 18. Multicomponent mapping of boron chemotypes furnishes selective enzyme inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Enzymes and Enzyme Inhibitors—Applications in Medicine and Diagnosis | MDPI [mdpi.com]

- 20. researchgate.net [researchgate.net]

- 21. mdpi.com [mdpi.com]

- 22. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 23. researchgate.net [researchgate.net]

- 24. HPLC Separation of Aromatic Boronic Acids on Primesep P | SIELC Technologies [sielc.com]

- 25. fishersci.com [fishersci.com]

- 26. fishersci.com [fishersci.com]

- 27. Pyridine-4-boronic acid - Safety Data Sheet [chemicalbook.com]

- 28. pipharm.com [pipharm.com]

- 29. sigmaaldrich.com [sigmaaldrich.com]

A Technical Guide to 4-Methoxypyridine-3-boronic Acid Monolithium Salt: Structure, Synthesis, and Application

Abstract: This technical guide provides an in-depth analysis of 4-methoxypyridine-3-boronic acid monolithium salt, a key building block in modern synthetic and medicinal chemistry. We will elucidate its structure, detail a robust synthetic pathway, and provide a validated experimental protocol for its application in palladium-catalyzed cross-coupling reactions. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the unique properties of this versatile reagent.

Introduction: The Strategic Advantage of a Pre-Activated Heterocyclic Building Block

Heterocyclic boronic acids are foundational tools in contemporary organic synthesis, prized for their role in constructing complex molecular architectures, particularly through the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1] The 4-methoxypyridine moiety is a prevalent scaffold in numerous biologically active compounds, making its corresponding boronic acid a high-value synthetic intermediate.

However, the handling and reactivity of free boronic acids can be complicated by their propensity to form cyclic boroxine anhydrides or undergo protodeboronation, especially under basic conditions.[2] The subject of this guide, 4-methoxypyridine-3-boronic acid monolithium salt (CAS 1072946-24-7), represents a strategic innovation. It is, in essence, a pre-activated, stabilized form of the parent boronic acid. As a lithium boronate salt, it offers enhanced stability and potentially streamlined reactivity in cross-coupling, as the boron center is already primed for the critical transmetalation step in the catalytic cycle.[3][4]

This guide will explore the nuanced structural details of this salt, provide a logical synthetic route derived from common starting materials, and offer a detailed, practical protocol for its use in a Suzuki-Miyaura coupling, highlighting the expert insights required for successful implementation.

Chemical Identity and Structural Elucidation

A precise understanding of a reagent's structure is paramount to predicting its behavior and optimizing its use. The monolithium salt of 4-methoxypyridine-3-boronic acid is more accurately described as a lithium boronate.

| Identifier | Value | Source |

| Chemical Name | Monolithium 4-methoxypyridine-3-boronate | [5] |

| CAS Number | 1072946-24-7 | [5] |

| Molecular Formula | C₆H₇BLiNO₃ | [5] |

| Molecular Weight | 158.88 g/mol | [5] |

| SMILES | [O-]B(C1=C(OC)C=CN=C1)O.[Li+] | [5] |

The Boronate Structure

The SMILES string [O-]B(C1=C(OC)C=CN=C1)O.[Li+] provides a clear depiction of the structure.[5] Unlike the free boronic acid, which has a neutral trigonal planar boron center with two hydroxyl groups, the monolithium salt exists as an ionic pair. The boron atom is tetracoordinate and bears a formal negative charge, balanced by a lithium cation (Li⁺).

This "ate" complex structure is key to its utility. In a typical Suzuki-Miyaura reaction, a base is required to activate the neutral boronic acid into a nucleophilic boronate species for transmetalation to the palladium catalyst.[3] By providing the reagent as a pre-formed boronate salt, this activation step is intrinsic to the material, potentially allowing for milder reaction conditions or the omission of a strong base.

Caption: Synthetic pathway to the target monolithium salt.

Detailed Synthesis Protocol (Exemplary)

This protocol is a representative procedure based on established methods for directed ortho-metalation of pyridines and subsequent borylation to form lithium borate salts. [4][6][7] CAUTION: This procedure involves pyrophoric reagents (alkyllithiums) and requires strictly anhydrous and inert atmosphere techniques. All operations should be performed by trained personnel in a chemical fume hood with appropriate personal protective equipment (PPE).

Reagents & Equipment:

-

4-Methoxypyridine

-

n-Butyllithium (n-BuLi) in hexanes (titrated)

-

Triisopropyl borate (B(OiPr)₃)

-

Anhydrous tetrahydrofuran (THF)

-

Anhydrous diethyl ether

-

Dry ice/acetone bath

-

Schlenk flask or three-neck round-bottom flask with inert gas (Argon or Nitrogen) inlet, septa, and magnetic stirrer.

Procedure:

-

Setup: Assemble a dry Schlenk flask under an inert atmosphere. Add 4-methoxypyridine (1.0 equiv) and anhydrous THF (to make a ~0.5 M solution).

-

Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

-

Lithiation: Slowly add n-butyllithium (1.1 equiv) dropwise via syringe over 20 minutes, maintaining the temperature at -78 °C. Stir the resulting solution for 1 hour at this temperature. Causality: The methoxy group directs the strongly basic n-BuLi to deprotonate the C3 position. Low temperature is critical to prevent side reactions, such as nucleophilic addition to the pyridine ring. [2]4. Borylation: To the cold solution of the lithiated pyridine, add triisopropyl borate (1.1 equiv) dropwise. The addition is often exothermic; maintain the temperature below -65 °C.

-

Warm-up & Isolation: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight (approx. 8-12 hours). This allows for the formation of the stable lithium borate complex. [4]6. Purification: Remove the solvent under reduced pressure. The resulting crude solid, which contains the target lithium triisopropyl borate along with lithium butoxide, can often be used directly in subsequent reactions after drying under high vacuum. [4]For isolation of the final monolithium salt (as the dihydroxyboronate), a specific hydrolysis and precipitation would be required, but for synthetic utility, the crude borate is often preferred.

Application in Suzuki-Miyaura Cross-Coupling

The primary application for this reagent is the palladium-catalyzed Suzuki-Miyaura cross-coupling to form a C(sp²)-C(sp²) bond between the C3 position of the pyridine and an aryl or vinyl partner. Its pre-activated nature as a boronate salt is a significant advantage.

Catalytic Cycle and the Role of the Boronate

The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle. The use of a boronate salt directly enters the cycle at the transmetalation step, bypassing the need for base-mediated activation of a boronic acid.

Caption: Suzuki-Miyaura catalytic cycle using a boronate salt.

Field-Proven Experimental Protocol

This protocol is adapted from established procedures for coupling heteroaryl boronic acids and is optimized for the use of the lithium boronate salt. [8][9][10] Objective: To couple 4-methoxypyridine-3-boronic acid monolithium salt with 4-bromoanisole.

Materials:

-

4-Methoxypyridine-3-boronic acid monolithium salt (1.2 equiv)

-

4-Bromoanisole (1.0 equiv)

-

Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (3 mol%)

-

Potassium Carbonate (K₂CO₃) (2.0 equiv) - See note below

-

1,4-Dioxane

-

Water

-

Reaction vial or Schlenk tube

A Note on Base Selection (Expert Insight): While the boronate salt is pre-activated, the catalytic cycle still consumes base and generates acid (HX). Including a mild base like K₂CO₃ is often beneficial to maintain a favorable pH, neutralize any generated acid, and ensure catalyst longevity, leading to higher yields. [8]However, for base-sensitive substrates, the reaction may be attempted with no external base, leveraging the inherent basicity of the boronate.

Procedure:

-

Reaction Setup: To a reaction vial, add 4-bromoanisole (1.0 equiv), 4-methoxypyridine-3-boronic acid monolithium salt (1.2 equiv), K₂CO₃ (2.0 equiv), and Pd(PPh₃)₄ (0.03 equiv).

-

Solvent Addition: Evacuate and backfill the vial with an inert gas (Argon) three times. Add degassed 1,4-dioxane and water (e.g., in a 4:1 ratio) via syringe. The solution should be sufficiently dilute (e.g., 0.1 M with respect to the aryl halide).

-

Execution: Seal the vial and heat the reaction mixture to 80-100 °C with vigorous stirring for 4-12 hours.

-

Monitoring: Track the reaction's progress by TLC or LC-MS to confirm the consumption of the starting material.

-

Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, then brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to yield the pure biaryl product.

Physicochemical and Safety Data

Proper handling and storage are critical for maintaining the reagent's integrity and ensuring laboratory safety.

| Property | Information | Source(s) |

| Appearance | White to off-white solid (predicted) | [1] |

| Solubility | Soluble in water, polar organic solvents (e.g., THF, Dioxane) | [11] |

| Stability | More stable to protodeboronation than the free acid. Hygroscopic; sensitive to moisture. | [4][12] |

| Storage | Store under an inert atmosphere (Argon or Nitrogen) at 2-8°C. Keep container tightly sealed. | [5] |

| Hazard Statements | H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) - Based on parent acid. | [5] |

| Precautions | Avoid breathing dust. Wear protective gloves, eye protection, and lab coat. Handle in a well-ventilated area. | [General SDS] |

Conclusion

4-Methoxypyridine-3-boronic acid monolithium salt is a highly valuable, strategically designed reagent for modern organic synthesis. Its identity as a pre-formed boronate provides enhanced stability and streamlined reactivity compared to its parent boronic acid. By understanding its structure and the mechanistic nuances of its application in Suzuki-Miyaura cross-coupling, researchers can effectively incorporate the 4-methoxypyridine scaffold into complex molecules with high efficiency. The synthetic and application protocols provided herein serve as a robust starting point for professionals in drug discovery and materials science, enabling the continued development of novel and impactful chemical entities.

References

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

-

Wikipedia. (2024). Suzuki reaction. Retrieved from [Link]

-

Gunanathan, C., & Shinde, T. (2015). Directed Lithiation and Substitution of Pyridine Derivatives. Chemistry of Heterocyclic Compounds, 51, 280-303. Retrieved from [Link]

-

ResearchGate. (n.d.). Heterocyclic carbon-boron bond formation via dehalogenative lithiation-borylation. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

-

Lennox, A. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. Retrieved from [Link]

- Leonori, D., & Aggarwal, V. K. (2015). Reagent-Controlled Lithiation-Borylation. In Synthesis and Application of Organoboron Compounds. Springer.

-

Organic Chemistry Portal. (n.d.). Synthesis of arylboronic acids and arylboronates. Retrieved from [Link]

-

Leonori, D., & Aggarwal, V. K. (2014). Lithiation-borylation methodology and its application in synthesis. Accounts of Chemical Research, 47(10), 3174-3183. Retrieved from [Link]

-

Yeung, K., Mykura, R. C., & Aggarwal, V. K. (2022). Lithiation–borylation methodology in the total synthesis of natural products. Natural Product Reports, 39(5), 955-987. Retrieved from [Link]

-

Brindley, P. B., Gerrard, W., & Lappert, M. F. (1955). The Preparation of Esters of Alkyl- and Aryl-boronic Acids. Journal of the Chemical Society, 2956-2958. Retrieved from [Link]

-

Journal of the Chemical Society, Perkin Transactions 1. (1993). Lithiation of 4-methoxy-2-pyridones. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Lithiation-borylation methodology and its application in synthesis. Retrieved from [Link]

-

MDPI. (2020). Indolylboronic Acids: Preparation and Applications. Retrieved from [Link]

-

Billingsley, K. L., Anderson, K. W., & Buchwald, S. L. (2009). A General Method for Suzuki-Miyaura Coupling Reactions Using Lithium Triisopropyl Borates. Angewandte Chemie International Edition, 46(28), 5359-5363. Retrieved from [Link]

-

Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 132(40), 14073-14075. Retrieved from [Link]

-

Bori, I. D., et al. (2021). Preparation of substituted alkoxypyridines via directed metalation and metal-halogen exchange. Arkivoc, 2021(5), 57-72. Retrieved from [Link]

-

Hartwig, J. F., et al. (2010). One-Pot Synthesis of Arylboronic Acids and Aryl Trifluoroborates by Ir-Catalyzed Borylation of Arenes. Organic Letters, 12(16), 3644-3647. Retrieved from [Link]

-

PubChem. (n.d.). (4-Methoxyphenyl)boronic acid. Retrieved from [Link]

-

Molander, G. A., & Ellis, N. (2007). Organotrifluoroborates: Protected Boronic Acids That Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research, 40(4), 275-286. Retrieved from [Link]

Sources

- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 3. Suzuki Coupling [organic-chemistry.org]

- 4. A General Method for Suzuki-Miyaura Coupling Reactions Using Lithium Triisopropyl Borates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Yoneda Labs [yonedalabs.com]

- 6. researchgate.net [researchgate.net]

- 7. Lithiation-borylation methodology and its application in synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. researchgate.net [researchgate.net]

"spectroscopic data for Monolithium 4-methoxypyridine-3-boronate"

An In-Depth Technical Guide to the Spectroscopic Characterization of Monolithium 4-methoxypyridine-3-boronate

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Pyridine Boronates

Heterocyclic boronic acids and their corresponding salts are cornerstone reagents in modern organic chemistry and drug discovery. Their unique ability to participate in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, has made them indispensable for the construction of complex biaryl and heteroaryl structures prevalent in pharmaceuticals. Furthermore, the boron atom's Lewis acidity and its capacity to form reversible covalent bonds with diols make this class of compounds valuable as sensors and therapeutic agents.

This compound is a functionalized pyridine boronate derivative of significant interest. The pyridine scaffold is a common motif in medicinal chemistry, imparting aqueous solubility and providing a key vector for hydrogen bonding interactions with biological targets. The 4-methoxy substituent electronically modifies the ring, influencing reactivity and metabolic stability. As a boronate salt, the compound exists with a tetracoordinate, anionic boron center, which can alter its stability, solubility, and reactivity profile compared to the corresponding neutral, tricoordinate boronic acid.

This guide provides a comprehensive overview of the expected spectroscopic signature of this compound and its parent acid. It is designed to serve as a practical reference for scientists engaged in its synthesis, characterization, and application in research and development.

Disclaimer: Publicly available, experimentally verified spectroscopic data for this compound (CAS 1072946-24-7) and its parent acid, 4-methoxypyridine-3-boronic acid (CAS 355004-67-0), is limited. The data presented herein is a combination of predicted values derived from closely related structural analogs and established principles of spectroscopic interpretation. This guide is intended to provide a robust, scientifically-grounded framework for characterization.

Molecular Structure and Key Features

The structure combines a 4-methoxypyridine ring with an anionic boronate group at the 3-position, stabilized by a lithium counterion. This arrangement informs the entire spectroscopic profile.

Caption: Structure of this compound.

Predicted Spectroscopic Data

The following sections detail the anticipated spectroscopic data for 4-methoxypyridine-3-boronic acid, which serves as the primary reference for its lithium salt. Key differences expected for the salt are noted.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the structure of organic molecules.

Table 1: Predicted ¹H NMR Data for 4-Methoxypyridine-3-boronic acid (Solvent: DMSO-d₆, Reference: TMS at 0.00 ppm)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale & Causality |

| ~8.40 | s | 1H | H-2 | The proton adjacent to the pyridine nitrogen (H-2) is expected to be the most deshielded aromatic proton due to the inductive effect and anisotropy of the nitrogen atom. |

| ~8.25 | d | 1H | H-6 | The H-6 proton is ortho to the nitrogen, leading to significant deshielding. It is expected to appear as a doublet due to coupling with H-5. |

| ~7.10 | d | 1H | H-5 | This proton is coupled to H-6, resulting in a doublet. Its chemical shift is influenced by the electron-donating methoxy group at the adjacent position. |

| ~8.0-9.0 | br s | 2H | B(OH)₂ | The acidic protons of the boronic acid group are typically broad and their chemical shift is highly dependent on concentration, temperature, and residual water in the solvent. |

| ~3.95 | s | 3H | -OCH₃ | The methoxy protons appear as a sharp singlet in a region typical for methyl ethers. |

For the Monolithium Salt: In an aprotic solvent like DMSO-d₆, the ¹H NMR spectrum is expected to be very similar to the parent acid. The B(OH)₂ signal would be replaced by a broader B(OH)₃⁻ signal, or may not be observed depending on exchange rates.

Table 2: Predicted ¹³C NMR Data for 4-Methoxypyridine-3-boronic acid (Solvent: DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment | Rationale & Causality |

| ~165.0 | C-4 | The carbon atom directly attached to the electron-donating oxygen of the methoxy group will be significantly deshielded. |

| ~152.0 | C-2 | The carbon adjacent to the nitrogen (C-2) is highly deshielded. |

| ~148.0 | C-6 | The other carbon adjacent to the nitrogen (C-6) is also strongly deshielded. |

| ~115.0 | C-3 | The carbon bearing the boron atom (C-3) is difficult to predict precisely but will be broad due to quadrupolar relaxation from the adjacent ¹¹B nucleus. It is shielded relative to other aromatic carbons. |

| ~108.0 | C-5 | This carbon is shielded due to the ortho- and para-directing effects of the methoxy group. |

| ~56.0 | -OCH₃ | This chemical shift is characteristic of a methoxy group attached to an aromatic ring. |

¹¹B NMR Spectroscopy: A Key Differentiator

¹¹B NMR is crucial for confirming the state of the boron center.[1][2]

Table 3: Predicted ¹¹B NMR Data (Reference: BF₃·OEt₂ at 0.0 ppm)

| Compound | State of Boron | Expected Shift (δ, ppm) | Rationale & Causality |

| 4-Methoxypyridine-3-boronic acid | Trigonal (sp²) | ~28 - 33 | The tricoordinate, sp²-hybridized boron atom of a neutral boronic acid is deshielded and resonates in this downfield region.[1] The signal is typically broad. |

| This compound | Tetrahedral (sp³) | ~3 - 10 | Upon salt formation, the boron atom becomes tetracoordinate (B(OH)₃⁻) and sp³-hybridized. This increase in coordination and electron density causes a significant upfield shift into a more shielded region.[1] |

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in the molecule.

Table 4: Predicted Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale & Causality |

| ~3600 - 3100 | Broad, Strong | O-H stretch | This very broad band is characteristic of the hydrogen-bonded hydroxyl groups of the boronic acid or boronate. |

| ~1600, ~1470 | Medium-Strong | C=C / C=N stretch | These absorptions are typical for the aromatic pyridine ring vibrations. |

| ~1350 - 1410 | Strong | Asymmetric B-O stretch | This is a highly characteristic and strong absorption for the B-O single bond in boronic acids and boronates. |

| ~1250 | Strong | C-O stretch | This band corresponds to the asymmetric stretching of the aryl-ether C-O bond of the methoxy group. |

| ~700-800 | Medium | Out-of-plane C-H bend | These bands can be diagnostic for the substitution pattern on the pyridine ring. |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern.

Table 5: Predicted Mass Spectrometry Data for 4-Methoxypyridine-3-boronic acid (Ionization Mode: Electrospray Ionization, ESI)

| m/z Value (Predicted) | Adduct/Fragment | Rationale |

| 154.0670 | [M+H]⁺ | The protonated molecular ion of the parent acid (C₆H₈BNO₃). |

| 176.0489 | [M+Na]⁺ | The sodium adduct of the parent acid, commonly observed in ESI.[3] |

| 136.0569 | [M+H-H₂O]⁺ | Loss of a water molecule from the protonated parent, a common fragmentation pathway for boronic acids.[3] |

| 152.0524 | [M-H]⁻ | The deprotonated molecular ion (the boronate anion) in negative ion mode.[3] |

Experimental Protocols

The following sections provide authoritative, step-by-step methodologies for the synthesis and characterization of the target compound.

Synthesis Workflow

The most common and reliable method for preparing pyridinylboronic acids is through a halogen-metal exchange followed by borylation.

Caption: General workflow for synthesis and analysis.

Protocol 1: Synthesis of 4-Methoxypyridine-3-boronic acid

Causality: This procedure utilizes a lithium-halogen exchange to generate a highly nucleophilic pyridinyl anion, which then attacks the electrophilic boron atom of a trialkyl borate. Acidic workup hydrolyzes the resulting borate ester to the desired boronic acid.

-

Setup: To an oven-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 3-bromo-4-methoxypyridine (1.0 eq).

-

Dissolution: Add anhydrous tetrahydrofuran (THF, ~0.2 M) via syringe and cool the solution to -78 °C using a dry ice/acetone bath.

-

Lithiation: Slowly add n-butyllithium (1.1 eq, 2.5 M in hexanes) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C.

-

Reaction: Stir the resulting mixture at -78 °C for 1 hour.

-

Borylation: Add triisopropyl borate (1.5 eq) dropwise, again maintaining a temperature below -70 °C.

-

Equilibration: After the addition is complete, remove the cooling bath and allow the reaction to slowly warm to room temperature. Stir overnight.

-

Quench & Hydrolysis: Cool the reaction to 0 °C in an ice bath and slowly quench by adding 2 M aqueous HCl until the pH is ~2. Stir vigorously for 1 hour to ensure complete hydrolysis of the borate ester.

-

Neutralization & Extraction: Adjust the pH of the aqueous layer to ~7 with a saturated solution of sodium bicarbonate. Extract the product with ethyl acetate (3 x volume).

-

Isolation: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude solid by silica gel column chromatography or recrystallization to yield the pure boronic acid.

Protocol 2: Spectroscopic Sample Preparation

Trustworthiness: Following standardized preparation methods is critical for obtaining reproducible and accurate data.

-

NMR Spectroscopy:

-

Accurately weigh ~5-10 mg of the analyte.

-

Dissolve in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CD₃OD).

-

Transfer the solution to a 5 mm NMR tube.

-

For ¹¹B NMR, a quartz NMR tube is recommended for the best results. A sufficient number of scans (e.g., 1024 or more) may be necessary due to the quadrupolar nature of the boron nucleus.

-

-

IR Spectroscopy:

-

For solid samples, the Attenuated Total Reflectance (ATR) technique is preferred for its simplicity and minimal sample preparation.

-

Place a small amount of the solid powder directly onto the ATR crystal.

-

Apply pressure to ensure good contact and collect the spectrum.

-

Alternatively, prepare a KBr pellet by grinding ~1 mg of the sample with ~100 mg of dry KBr and pressing it into a transparent disk.

-

-

Mass Spectrometry:

-

Prepare a dilute solution of the analyte (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

A small amount of formic acid (for positive ion mode) or ammonium hydroxide (for negative ion mode) can be added to the solution to promote ionization.

-

Introduce the sample into the ESI source via direct infusion or through an LC system.

-

Conclusion

This compound is a valuable synthetic building block whose utility is predicated on its unambiguous characterization. While direct experimental spectra are not widely published, a robust and reliable spectroscopic profile can be constructed by leveraging data from close structural analogs and applying foundational spectroscopic principles. The combination of ¹H, ¹³C, and particularly ¹¹B NMR, alongside IR and mass spectrometry, provides a comprehensive and self-validating system for confirming the identity, purity, and structure of this important reagent, thereby enabling its confident application in research and drug development.

References

-

The Royal Society of Chemistry. (2015). Supporting Information for a Chemical Publication. Retrieved from [Link]

-

PubChemLite. 4-methoxypyridine-3-boronic acid (C6H8BNO3). Retrieved from [Link]

-

Aladdin Scientific. (n.d.). 4-Methoxypyridine-3-boronic acid hydrate, min 97%. Retrieved from [Link]

-

GlobalChemMall. (n.d.). This compound. Retrieved from [Link]

-

National Institutes of Health, PubChem. (n.d.). (4-Methoxyphenyl)boronic acid. Retrieved from [Link]

-

SpectraBase. (n.d.). 4-Methoxyphenylboronic acid. Retrieved from [Link]

-

ResearchGate. (n.d.). ¹H NMR spectra of (N-methyl)-4-pyridinium boronic acid. Retrieved from [Link]

-

SpectraBase. (n.d.). 4-Methoxypyridine - Optional[ATR-IR] - Spectrum. Retrieved from [Link]

-

ChengDu TongChuangYuan Pharmaceutical Co., Ltd. (n.d.). 4-Methoxypyridine-3-boronic acid. Retrieved from [Link]

-

San Diego State University Chemistry. (n.d.). 11B NMR Chemical Shifts. Retrieved from [Link]

- Google Patents. (n.d.). CN104356057A - Preparation method of 3-amino-4-methylpyridine.

-

ResearchGate. (n.d.). CHAPTER 2: 11B NMR and its uses in structural characterization of boronic acids and boronate esters. Retrieved from [Link]

Sources

A Preliminary Investigation of 4-Methoxypyridine Boronate Derivatives: A Technical Guide

This in-depth technical guide provides a comprehensive overview of 4-methoxypyridine boronate derivatives, with a focus on their synthesis, characterization, and application in modern organic chemistry. Tailored for researchers, scientists, and drug development professionals, this document delves into the practical and theoretical aspects of utilizing these versatile building blocks, particularly in the context of Suzuki-Miyaura cross-coupling reactions.

Introduction: The Strategic Value of the 4-Methoxypyridine Moiety

The pyridine ring is a ubiquitous scaffold in pharmaceuticals, agrochemicals, and functional materials, owing to its unique electronic properties and ability to participate in hydrogen bonding.[1][2] The introduction of a methoxy group at the 4-position significantly modulates the electronic character of the pyridine ring, enhancing its electron-donating nature. This modification can profoundly influence the reactivity of the molecule and the biological activity of its derivatives.[3]

4-Methoxypyridine boronate derivatives, particularly the pinacol esters, have emerged as indispensable tools for the facile introduction of this valuable moiety into complex molecular architectures.[4][5] Their stability, coupled with their reactivity in palladium-catalyzed cross-coupling reactions, makes them highly sought-after intermediates in the synthesis of novel therapeutic agents and advanced materials.[6][7] This guide will explore the primary synthetic routes to access these reagents, their characterization, and the key considerations for their successful application in Suzuki-Miyaura cross-coupling.

Synthetic Methodologies for 4-Methoxypyridine Boronate Esters

The synthesis of 4-methoxypyridine boronate esters can be broadly approached through several key strategies. The choice of method often depends on the starting material availability and the desired substitution pattern on the pyridine ring. The most common and effective methods include the Miyaura borylation of halopyridines and metal-halogen exchange followed by borylation.[4]

Miyaura Borylation: A Palladium-Catalyzed Approach

The Miyaura borylation is a powerful and widely used method for the synthesis of aryl and heteroaryl boronate esters from the corresponding halides or triflates.[5][8] This reaction utilizes a palladium catalyst, a diboron reagent such as bis(pinacolato)diboron (B₂pin₂), and a base.[8] The reaction is valued for its mild conditions and excellent functional group tolerance.[8]

General Reaction Scheme:

Caption: General scheme of Miyaura borylation.

A critical aspect of the Miyaura borylation is the choice of base. A weak base, such as potassium acetate (KOAc), is often preferred to prevent the subsequent in situ Suzuki-Miyaura coupling of the newly formed boronate ester with the starting halide.[5]

Detailed Experimental Protocol: Synthesis of 4-Methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

This protocol is a representative example of the Miyaura borylation for the synthesis of a 4-methoxypyridine boronate ester.

Materials:

-

3-Bromo-4-methoxypyridine

-

Bis(pinacolato)diboron (B₂pin₂)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

-

Potassium acetate (KOAc)

-

Anhydrous 1,4-dioxane

-

Inert gas (Argon or Nitrogen)

Procedure:

-

To a dry Schlenk flask, add 3-bromo-4-methoxypyridine (1.0 equiv), bis(pinacolato)diboron (1.1 equiv), Pd(dppf)Cl₂ (0.03 equiv), and potassium acetate (1.5 equiv).

-

Evacuate and backfill the flask with an inert gas three times.

-

Add anhydrous 1,4-dioxane via syringe.

-

Degas the reaction mixture by bubbling the inert gas through the solution for 15 minutes.

-

Heat the mixture to 80-90 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature and filter through a pad of Celite, washing with ethyl acetate.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the desired 4-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine.

Halogen-Metal Exchange and Borylation

An alternative and often cost-effective method involves a halogen-metal exchange reaction of a halomethoxypyridine with an organolithium or Grignard reagent, followed by trapping the resulting organometallic species with a boron electrophile, typically a trialkyl borate like trimethyl or triisopropyl borate.[4] The initially formed boronic acid is then esterified with pinacol.

Workflow for Halogen-Metal Exchange and Borylation:

Caption: Workflow for synthesis via halogen-metal exchange.

Detailed Experimental Protocol: Synthesis of 4-Methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

This protocol provides a general procedure for the synthesis via a lithium-halogen exchange pathway.

Materials:

-

2-Bromo-4-methoxypyridine

-

n-Butyllithium (n-BuLi) in hexanes

-

Triisopropyl borate

-

Pinacol

-

Anhydrous tetrahydrofuran (THF)

-

Anhydrous diethyl ether

-

Aqueous HCl (1 M)

-

Saturated aqueous sodium bicarbonate

-

Brine

Procedure:

-

Dissolve 2-bromo-4-methoxypyridine (1.0 equiv) in anhydrous THF in a flame-dried flask under an inert atmosphere.

-

Cool the solution to -78 °C.

-

Add n-BuLi (1.1 equiv) dropwise, maintaining the temperature below -70 °C. Stir for 1 hour at -78 °C.

-

Add triisopropyl borate (1.2 equiv) dropwise and allow the reaction to slowly warm to room temperature overnight.

-

Quench the reaction with saturated aqueous ammonium chloride.

-

Extract the aqueous layer with diethyl ether (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude boronic acid.

-

Dissolve the crude boronic acid and pinacol (1.1 equiv) in diethyl ether.

-

Stir the mixture at room temperature for 2-4 hours.

-

Remove the solvent under reduced pressure and purify the residue by flash column chromatography to yield the 4-methoxy-2-pyridylboronic acid pinacol ester.[9]

Characterization of 4-Methoxypyridine Boronate Pinacol Esters

The structural confirmation of 4-methoxypyridine boronate pinacol esters is typically achieved through a combination of spectroscopic techniques, most notably Nuclear Magnetic Resonance (NMR) spectroscopy.

-

¹H NMR: Provides information on the protons of the pyridine ring and the methoxy and pinacol groups. The chemical shifts of the pyridyl protons are indicative of the substitution pattern.

-

¹³C NMR: Confirms the carbon framework of the molecule. The carbon atom attached to the boron atom often shows a broad signal or may not be observed due to quadrupolar relaxation.[1][10]

-

¹¹B NMR: This is a crucial technique for characterizing boronate esters. A signal in the range of δ 20-35 ppm is characteristic of a tricoordinate boron atom in a pinacol boronate ester.[1][10]

Table 1: Representative NMR Data for 4-Methoxypyridine Boronate Pinacol Esters

| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | ¹¹B NMR (δ, ppm) |

| 4-Methoxy-2-pyridylboronic acid pinacol ester | 8.3-8.4 (d, 1H), 6.8-6.9 (d, 1H), 6.7-6.8 (s, 1H), 3.8-3.9 (s, 3H), 1.3-1.4 (s, 12H) | 165.1, 151.2, 115.4, 108.9, 84.1, 55.3, 24.8 | ~30 |

| 4-Methoxy-3-pyridylboronic acid pinacol ester | 8.3-8.4 (s, 1H), 8.2-8.3 (d, 1H), 6.8-6.9 (d, 1H), 3.9-4.0 (s, 3H), 1.3-1.4 (s, 12H) | 163.8, 152.1, 145.3, 108.2, 84.5, 55.6, 24.8 | ~31 |

Note: The exact chemical shifts may vary depending on the solvent and instrument used.

Application in Suzuki-Miyaura Cross-Coupling Reactions

The primary application of 4-methoxypyridine boronate derivatives is in the Suzuki-Miyaura cross-coupling reaction to form C-C bonds.[11] This reaction is a cornerstone of modern synthetic chemistry for the construction of biaryl and heteroaryl structures.[11]

Catalytic Cycle of the Suzuki-Miyaura Reaction:

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Influence of the 4-Methoxy Group on Reactivity

The electron-donating nature of the 4-methoxy group increases the electron density of the pyridine ring. This has several implications for the Suzuki-Miyaura reaction:

-

Increased Nucleophilicity: The increased electron density on the pyridine ring can enhance the nucleophilicity of the organoboron species, potentially facilitating the transmetalation step, which is often the rate-determining step in the catalytic cycle.[12]

-

Potential for Catalyst Inhibition: The nitrogen lone pair of the pyridine ring can coordinate to the palladium center, potentially leading to catalyst inhibition. The increased electron density from the methoxy group can strengthen this coordination. However, the use of bulky phosphine ligands can mitigate this effect by sterically hindering the coordination of the pyridine nitrogen.

In general, electron-donating groups on the boronic acid partner are found to enhance the reaction rate and, consequently, the yield of the Suzuki-Miyaura coupling.[12]

Troubleshooting Common Issues

Despite its versatility, the Suzuki-Miyaura coupling of pyridine boronate derivatives can present challenges.

-

Protodeborylation: This is a common side reaction where the boronic acid or ester is cleaved by a proton source, leading to the formation of the corresponding unsubstituted pyridine. This can be minimized by using anhydrous solvents, carefully selecting the base, and using the more stable pinacol esters.

-

Homocoupling: The self-coupling of the boronic acid derivative can occur, especially in the presence of oxygen. Thoroughly degassing the reaction mixture is crucial to minimize this side reaction.

Applications in Drug Discovery and Materials Science

The 4-methoxypyridine moiety is a key structural feature in numerous biologically active compounds. The ability to efficiently synthesize derivatives containing this group via 4-methoxypyridine boronate esters is therefore of significant interest to the pharmaceutical industry.[6][7]

Furthermore, pyridine-containing compounds are widely used in the development of organic light-emitting diodes (OLEDs) and other organic electronic materials.[13] The electronic properties of the 4-methoxypyridine unit can be harnessed to tune the photophysical properties of these materials. The Suzuki-Miyaura coupling with 4-methoxypyridine boronate esters provides a powerful method for constructing the complex conjugated systems required for these applications.[13]

Conclusion

4-Methoxypyridine boronate derivatives, particularly the pinacol esters, are highly valuable and versatile building blocks in modern organic synthesis. Their synthesis, primarily through Miyaura borylation or halogen-metal exchange, is well-established, providing access to a range of isomers. A thorough understanding of their reactivity, especially the electronic influence of the 4-methoxy group in Suzuki-Miyaura cross-coupling reactions, is crucial for their effective utilization. As the demand for novel pharmaceuticals and advanced materials continues to grow, the importance of these strategic intermediates in enabling rapid and efficient synthesis is set to increase.

References

- Liu, Y., Milo, L. J., Jr., & Lai, J. H. (2013). Recent progress in the synthesis of pyridinylboronic acids and esters. Arkivoc, 2013(1), 135-153.

- Panda, S., Coffin, A., Nguyen, Q. N., Tantillo, D. J., & Ready, J. M. (2016). Synthesis and Utility of Dihydropyridine Boronic Esters.

- BenchChem. (2025).

- Alfa Chemistry.

- Panda, S., Coffin, A., Nguyen, Q. N., Tantillo, D. J., & Ready, J. M. (2016). Synthesis and utility of dihydropyridine boronic esters. Angewandte Chemie (International ed. in English), 55(6), 2205–2209.

- Suzuki-Miyaura Cross–Couplings of Secondary Benzylic and Allylic Boronic Esters Supplemental Inform

- Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. (2016). Organic Letters, 18(17), 4344-4347.

- BenchChem. (2025). Yield comparison of Suzuki reactions with electron-donating vs. electron-withdrawing substituted boronic acids.

- Editorial: High color purity boron-based OLED materials. (2024). Frontiers in Chemistry, 12.

- Miyaura Borylation Reaction. Organic Chemistry Portal.

- Arylboronic Acid Pinacol Esters as Stable Boron Sources for Dihydrodibenzoborepin Derivatives and a Dibenzoborole. (2021). Molecules, 26(15), 4458.

- Boronic, Diboronic and Boric Acid Esters of 1,8- Naphthalenediol - Supporting Inform

- Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applic

- Boronic acids in medicinal chemistry: anticancer, antibacterial and antiviral applications. (2013). MedChemComm, 4(4), 500-510.

- 3-chloro-2-methoxypyridine-4-boronic acid pinacol ester. (2023). Smolecule.

- synthesis of lithium 2-pyridyltriolborate and its cross-coupling reaction with aryl halides. Organic Syntheses.

- A modified procedure for the palladium catalyzed borylation/Suzuki-Miyaura cross-coupling of aryl and heteroaryl halides utilizing bis-boronic acid. (2015). Tetrahedron, 71(35), 5897-5905.

- Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. (2005).

- Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. (2014). Journal of the American Chemical Society, 136(28), 10033-10046.

- 4-Methoxypyridine-2-boronic acid, pinacol ester. AA Blocks.

- a practical and scalable process for the preparation of 4-aminophenylboronic acid pinacol ester. (2014). Heterocycles, 89(12), 2739.

Sources

- 1. rsc.org [rsc.org]

- 2. medium.com [medium.com]

- 3. rsc.org [rsc.org]

- 4. lookchem.com [lookchem.com]

- 5. Miyaura Borylation Reaction [organic-chemistry.org]

- 6. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Boronic acids in medicinal chemistry: anticancer, antibacterial and antiviral applications - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 10. rsc.org [rsc.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. Frontiers | Editorial: High color purity boron-based OLED materials [frontiersin.org]

Unlocking Synthetic Potential: A Technical Guide to Monolithium Boronate Reagents

Abstract

Monolithium boronate reagents, existing as boron-stabilized carbanions or "ate" complexes, have emerged as powerful and versatile intermediates in modern organic synthesis. Their unique reactivity profile, characterized by nucleophilic character at the carbon alpha to the boron atom, enables a diverse array of carbon-carbon and carbon-heteroatom bond formations. This guide provides an in-depth exploration of the generation, mechanistic underpinnings, and synthetic applications of these reagents, tailored for researchers, scientists, and professionals in drug development. We will delve into their role in homologation reactions, the synthesis of complex stereochemical arrays, and their utility in constructing valuable molecular scaffolds. Through detailed protocols, mechanistic diagrams, and a comprehensive review of the current literature, this document aims to equip the reader with the foundational knowledge and practical insights required to effectively leverage monolithium boronate reagents in their synthetic endeavors.

Part 1: The Genesis and Nature of Monolithium Boronate Reagents

1.1 Conceptual Framework: The α-Boryl Carbanion

At the heart of monolithium boronate chemistry lies the concept of the α-boryl carbanion. The electron-deficient, trivalent boron center effectively stabilizes an adjacent carbanion, facilitating its formation and modulating its reactivity.[1] This stabilization arises from a C-B π interaction, polarizing towards the carbon and creating a "borata-alkene" species.[1] The nature of the substituents on both the boron atom and the carbanionic center, as well as the counterion, significantly influences the electronic structure and, consequently, the reactivity of these intermediates.[1]

1.2 Generation Strategies: Accessing the Reactive Intermediate

Several strategies have been developed to generate these valuable reagents, often in situ, to be trapped by a suitable electrophile.

-

Deborylation of 1,1-Diboryl Alkanes: A common and effective method involves the reaction of 1,1-bis(pinacolboronate) esters with metal alkoxides.[2][3][4] This process proceeds via an alkoxide-induced deborylation to generate the boron-stabilized carbanion.[2][3][4] This approach avoids the challenges associated with direct deprotonation, where the Lewis acidic boron center can compete for the base.[5]

-

Deprotonation of α-Hydrogen from Organoboranes: While feasible, this method can be complicated by the inherent electrophilicity of the boron, which may lead to complexation with the base.[5] The use of sterically demanding ligands on the boron can mitigate this issue.[5]

-

Metallation of α-Halo Boronic Esters: This represents another viable route to α-boryl carbanions.[1]

-

Reaction with Organolithium Reagents: The addition of an organolithium reagent to a boronic ester generates a tetracoordinate boron "ate" complex.[6][7][8] This complex behaves as a potent nucleophile.[7]

Part 2: The Core Reactivity: Homologation and Beyond

The quintessential reaction of monolithium boronate reagents is homologation, a process that extends a carbon chain by one or more atoms with a high degree of stereocontrol.

2.1 The Matteson Homologation: A Cornerstone in Stereoselective Synthesis

The Matteson homologation is a powerful and highly stereoselective one-carbon extension of boronic esters.[9][10][11] The process typically involves the reaction of a chiral boronic ester with a lithiated dihalomethane, such as (dichloromethyl)lithium, to form an α-chloroboronic ester intermediate.[9][10][11] Subsequent addition of a nucleophile, like a Grignard reagent, to the boron atom forms a boronate complex. This complex then undergoes a 1,2-metallate rearrangement where the nucleophile migrates from the boron to the adjacent carbon, displacing the chloride with inversion of configuration.[6][9][12]

This stereospecificity is a key feature, allowing for the construction of complex molecules with precise control over stereochemistry.[10][11] The choice of chiral auxiliary on the boronic ester dictates the stereochemical outcome.[10]

Diagram 1: The Matteson Homologation Cycle

Caption: A simplified workflow of the Matteson homologation.

2.2 Boron "Ate" Complexes as Chiral Nucleophiles

The formation of a boron "ate" complex by reacting a boronic ester with an organolithium reagent generates a powerful chiral nucleophile.[6][7] These intermediates can react with a wide range of electrophiles with inversion of stereochemistry at the carbon-boron bond.[7] This methodology provides a versatile route to enantiomerically enriched compounds, transforming the C-B bond into C-I, C-Br, C-Cl, C-N, C-O, and C-C bonds with excellent stereocontrol.[7]

Diagram 2: Reactivity of Boron "Ate" Complexes

Caption: Formation and reaction of nucleophilic boron "ate" complexes.

2.3 Stereocontrolled Synthesis of Diols and Polyols

Monolithium boronate chemistry has proven particularly valuable in the stereocontrolled synthesis of 1,2- and 1,3-diols, which are important structural motifs in many natural products and pharmaceuticals.[13] The reaction of lithiated epoxides with boronic esters proceeds through an ate complex, followed by a 1,2-metallate rearrangement and subsequent oxidation to yield syn-1,2-diols with high diastereoselectivity.[13] This process can be performed iteratively to construct complex polyol chains with multiple stereogenic centers.[13]

Part 3: Practical Considerations and Experimental Protocols

3.1 Key Experimental Parameters

The success of reactions involving monolithium boronate reagents is highly dependent on careful control of reaction conditions.

-

Base and Solvent: The choice of base and solvent is crucial. For the deborylative generation of α-boryl carbanions from 1,1-bis(pinacolboronate) esters, sodium t-butoxide (NaOtBu) in tetrahydrofuran (THF) has been identified as an optimal combination, delivering high yields.[2]

-

Temperature: These reactions are typically conducted at low temperatures (e.g., -78 °C) to control the reactivity of the organolithium reagents and the stability of the intermediate ate complexes.[9][13] The 1,2-metallate rearrangement often requires warming to room temperature.[12]

-

Lewis Acids: In some cases, the addition of a Lewis acid, such as zinc chloride (ZnCl₂), can promote the 1,2-migration step.[11][12]

3.2 Representative Experimental Protocol: Deborylative Alkylation

The following protocol, adapted from the work of Morken and colleagues, describes a general procedure for the alkoxide-promoted deborylative alkylation of geminal bis(pinacolboronate) esters.[2][3][4][5]

Materials:

-

1,1-Bis(pinacolboronate) ester (1.0 equiv)

-

Alkyl halide (1.2 equiv)

-

Sodium t-butoxide (1.5 equiv)

-

Anhydrous Tetrahydrofuran (THF)

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the 1,1-bis(pinacolboronate) ester and anhydrous THF.

-

Cool the solution to 0 °C in an ice bath.

-

Add the sodium t-butoxide in one portion.

-

Stir the resulting suspension at 0 °C for 10 minutes.

-

Add the alkyl halide dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or GC-MS for consumption of the starting material.

-

Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or diethyl ether).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired alkylboronic ester.

3.3 Scope and Limitations

The methods described herein are applicable to a broad range of substrates. Primary, secondary, and allylic halides are generally well-tolerated as electrophiles in deborylative alkylations.[2] The Matteson homologation is compatible with a wide variety of nucleophiles, including Grignard reagents and organolithiums.[9][11]

However, certain functional groups may not be compatible with the strongly basic or nucleophilic conditions employed. For instance, substrates with acidic protons or electrophilic functional groups may undergo side reactions. Careful planning of the synthetic route and the use of appropriate protecting groups are therefore essential. The stability of the α-alkoxyboronic esters formed when using alkoxides as nucleophiles in Matteson-type homologations can be low, limiting their utility for further transformations.[9]

Part 4: Tabulated Data and Applications

The versatility of monolithium boronate reagents is showcased by their broad applicability in the synthesis of complex molecules.

Table 1: Scope of Electrophiles in Deborylative Alkylation of 1,1-Bis(pinacolboronate) Esters

| Entry | Electrophile | Product | Yield (%) | Reference |

| 1 | Benzyl bromide | Benzylboronic acid pinacol ester | 95 | [2] |

| 2 | Iodomethane | Methylboronic acid pinacol ester | 92 | [2] |

| 3 | Allyl bromide | Allylboronic acid pinacol ester | 88 | [2] |

| 4 | 2-Iodopropane | Isopropylboronic acid pinacol ester | 85 | [2] |

| 5 | 1-Iodobutane | n-Butylboronic acid pinacol ester | 93 | [2] |

Yields are isolated yields and may vary depending on the specific substrate and reaction conditions.

4.1 Applications in Drug Discovery and Natural Product Synthesis

The ability to construct complex stereochemical arrays with high fidelity makes monolithium boronate chemistry an invaluable tool in the synthesis of natural products and pharmaceutically relevant molecules.[2][9] For example, the Matteson homologation has been employed in the synthesis of insect pheromones and other bioactive compounds.[9] The deborylative alkylation strategy provides access to a variety of organoboronates, including precursors to pharmaceutically important phenethylamines.[2] Furthermore, the use of MIDA (N-methyliminodiacetic acid) boronates, which are bench-stable, has enabled iterative cross-coupling strategies for the synthesis of complex natural products.[14][15][16][17][18]

Part 5: Conclusion and Future Outlook